molecular formula C22H20N4O3S B2369210 Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate CAS No. 315707-60-9

Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2369210
CAS No.: 315707-60-9
M. Wt: 420.49
InChI Key: JJDNWIOKIKHOEX-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a triazoloquinoline core fused with a quinoline scaffold, modified at the 1-position with a sulfanyl-acetyl-amino linkage to an ethyl benzoate group. The ethyl benzoate moiety may enhance solubility, while the triazoloquinoline core likely contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

ethyl 4-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-29-21(28)15-8-10-16(11-9-15)23-20(27)13-30-22-25-24-19-12-14(2)17-6-4-5-7-18(17)26(19)22/h4-12H,3,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNWIOKIKHOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H22N4O3S. Its structure includes a triazoloquinoline core, which is known for various biological activities, including anticancer and antimicrobial effects. The presence of the sulfanyl and acetyl groups further enhances its potential efficacy against different biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinoline compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant anticancer potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound 16HepG26.29
Compound 17HCT-1162.44
Ethyl derivativeMCF-7<10

2. Antimicrobial Activity

The triazoloquinoline scaffold is associated with antimicrobial properties. Studies have indicated that compounds containing this structure can effectively inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with DNA replication or protein synthesis in pathogens.

3. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The triazoloquinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, enhancing their anticancer effects.

Case Studies

In a recent study published in MDPI, various triazoloquinoline derivatives were screened for their biological activities. The findings highlighted the superior activity of certain derivatives over standard chemotherapeutic agents like doxorubicin .

Another investigation focused on the structure-activity relationship (SAR) of triazoloquinolines, revealing that specific substitutions significantly enhance cytotoxicity against cancer cells .

Scientific Research Applications

The compound Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate is a complex chemical structure that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoloquinolines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Case Study : In vitro tests showed that this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer effects of triazoloquinoline compounds. This compound has been tested for its ability to induce apoptosis in cancer cell lines.

Case Study : A study reported that this compound reduced cell viability in human breast cancer cells (MCF-7) by promoting programmed cell death pathways . The mechanism involves the modulation of signaling pathways related to cell survival.

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit various enzymes that are crucial for disease progression.

Case Study : this compound was shown to inhibit the activity of certain kinases involved in cancer signaling pathways. This inhibition could potentially lead to reduced tumor growth and metastasis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
Enzyme InhibitionVarious KinasesReduced activity leading to decreased tumor growth

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name & Source Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Implications
Ethyl 4-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 1,2,4-Triazole 4-Methyl triazole, 4-methoxybenzoyl-amino-methyl, sulfanyl-acetyl-amino linkage Not reported Increased steric bulk from benzoyl group may reduce membrane permeability vs. target.
Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 1,2,4-Triazole 4-Amino, 5-phenyl, sulfanyl-acetyl-amino linkage 397.45 Simpler core lacking fused quinoline; reduced aromatic interactions.
Ethyl 4-({[(6-methoxy-2-phenyl-4-quinazolinyl)sulfanyl]acetyl}amino)benzoate Quinazoline 6-Methoxy, 2-phenyl, sulfanyl-acetyl-amino linkage Not reported Quinazoline core may target different enzymes (e.g., dihydrofolate reductase).
N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetal 1,2,4-Triazolo[4,3-a]quinoline Cyclohexyl-cyano group, methyl substituent 407.54 (C22H25N5OS) Lipophilic cyclohexyl group may enhance blood-brain barrier penetration.
Pyrrolo-triazolo-pyrazine derivatives (e.g., EP 3 950 692 A1) Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Varied oxime, cyclopropane, or cyclohexyl modifications Not reported Pyrazine core introduces additional hydrogen-bonding sites vs. quinoline.

Functional Group Analysis

  • Sulfanyl Linker : Present in all compounds, this group may act as a hydrogen-bond acceptor or participate in disulfide bonding in biological systems. Its role in modulating electronic properties (e.g., electron-withdrawing effects) is critical for reactivity .
  • Aromatic Cores: Triazoloquinoline (Target): Combines electron-deficient triazole with planar quinoline, favoring interactions with hydrophobic enzyme pockets.
  • Ester vs. Amide Modifications : Ethyl benzoate (target) offers hydrolytic stability compared to free acids, while amide-containing analogues (e.g., ) may exhibit slower metabolic degradation .

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